molecular formula C10H13N5 B1428118 1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazol-3-amine CAS No. 1249585-67-8

1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazol-3-amine

Cat. No. B1428118
M. Wt: 203.24 g/mol
InChI Key: KNAYSOLLOXMFBT-UHFFFAOYSA-N
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Description

The compound “1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazol-3-amine” is a pyrimidine derivative. Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring . They are key molecules in living organisms and are involved in many biological processes .


Synthesis Analysis

A solvent-free quick synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles was accomplished by grinding 2-hydrazino-4,6-dimethylpyrimidine and β-ketonitriles in the presence of p-Toluenesulfonic acid as a catalyst .


Molecular Structure Analysis

The structure of these compounds was established by NMR spectroscopy and X-ray diffraction analysis . The computational study using density functional theory (DFT) with the B3LYP/3-21G basis set level for DMQS was investigated through the association between their molecular and electronic structure .


Chemical Reactions Analysis

The interaction of 4,6-dimethylpyrimidin-2-yl esters of aromatic thiosulfoacids with amines (benzylamine, morpholine, ammonia) was investigated . The interaction of synthesized 4,6-dimethylpyrimidin-2-yl thiosulfoacid esters with different amines is interesting not only in terms of studying the properties of thiosulfoesters, but also as an interaction with significant practical value .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-ol, are as follows: It has a molecular weight of 193.25, and its InChI code is 1S/C10H15N3O/c1-8-7-9(2)12-10(14)13-8/h7,10,14H,1-2H3 .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesized compounds with 1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazol-3-amine have shown promising insecticidal and antibacterial potential, especially against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).
  • These compounds have been evaluated for antimicrobial activity and have demonstrated effectiveness against various bacterial and fungal strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Saccharomyces cerevisiae (Aggarwal et al., 2013).

Structural and Chemical Analysis

  • The molecular structures of related compounds have been studied using various techniques like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography to understand their chemical properties and potential biological activity (Titi et al., 2020).
  • Investigations into the complex formation of these compounds with phenols have revealed their stability at high temperatures, which is significant for potential industrial applications (Erkin et al., 2017).

Novel Synthesis Methods

  • Efficient synthesis methods involving microwave irradiation and solvent-free conditions have been developed for these compounds, highlighting their potential for more sustainable chemical production processes (Rahmani et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, N-(4,6-DIMETHYLPYRIMIDIN-2-YL)BENZENE-1,4-DIAMINE, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-6-4-7(2)13-10(12-6)15-8(3)5-9(11)14-15/h4-5H,1-3H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAYSOLLOXMFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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